molecular formula C10H20N2O3 B3324932 tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate CAS No. 2007920-72-9

tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate

Cat. No.: B3324932
CAS No.: 2007920-72-9
M. Wt: 216.28 g/mol
InChI Key: YCMJZHSDAYCYFW-HTQZYQBOSA-N
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Description

tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate (CAS: 2306252-76-4) is a chiral piperidine derivative featuring a hydroxyl group at the 5-position and a tert-butoxycarbonyl (Boc) carbamate group at the 3-position of the piperidine ring . Its stereochemistry (3R,5R) is critical for its interactions in medicinal chemistry and asymmetric synthesis. This compound serves as a key intermediate in the preparation of bioactive molecules, particularly in protease inhibitors and peptidomimetics, where stereochemical precision influences binding affinity and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3R,5R)-5-hydroxypiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMJZHSDAYCYFW-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001131664
Record name Carbamic acid, N-[(3R,5R)-5-hydroxy-3-piperidinyl]-, 1,1-dimethylethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007920-72-9
Record name Carbamic acid, N-[(3R,5R)-5-hydroxy-3-piperidinyl]-, 1,1-dimethylethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007920-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R,5R)-5-hydroxy-3-piperidinyl]-, 1,1-dimethylethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate typically involves multi-step reactions. One common method includes the reaction of a piperidine derivative with tert-butyl chloroformate under basic conditions to form the carbamate. The hydroxyl group can be introduced through subsequent oxidation reactions .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing the overall efficiency and versatility of the process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Development

The compound is primarily investigated for its role as a building block in the synthesis of pharmaceuticals. Its structure, featuring a piperidine ring with a hydroxyl group, is conducive to forming derivatives that exhibit biological activity. For instance, modifications of the piperidine moiety can lead to compounds with enhanced potency against specific targets in diseases such as cancer and neurodegenerative disorders .

1.2. Neuropharmacology

Research indicates that derivatives of tert-butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in treating psychiatric conditions such as depression and anxiety disorders .

Synthetic Methodologies

2.1. Synthesis of Complex Molecules

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex nitrogen-containing heterocycles. Its ability to undergo various chemical transformations makes it valuable for chemists aiming to create novel compounds for testing .

2.2. Asymmetric Synthesis

Due to its chiral nature, this compound can be utilized in asymmetric synthesis processes. This application is crucial for producing enantiomerically pure compounds, which are often required in pharmaceutical development to ensure efficacy and minimize side effects .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Drug DevelopmentIdentified as a precursor for synthesizing novel anti-cancer agents.
NeuropharmacologyExhibited potential activity on serotonin receptors; implications for anxiety treatment.
Synthetic MethodologiesDemonstrated effectiveness in creating complex heterocycles through multi-step synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The piperidine ring may also interact with receptor sites, modulating biological pathways .

Comparison with Similar Compounds

Fluorinated Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate 2165854-21-5 C₁₁H₂₁FN₂O₂ 232.29 Fluorine substitution enhances metabolic stability and lipophilicity. The N-methyl group reduces hydrogen-bonding capacity.
tert-Butyl N-[(3R,5R)-5-(difluoromethyl)-3-piperidyl]carbamate 2375165-64-1 C₁₁H₂₀F₂N₂O₂ 250.28 Difluoromethyl group increases steric bulk and electron-withdrawing effects, potentially improving protease resistance.

Trifluoromethyl Derivatives

| tert-Butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate | 1620012-51-2 | C₁₁H₁₉F₃N₂O₂ | 268.28 | The trifluoromethyl group significantly enhances electronegativity and bioavailability. Used in kinase inhibitor synthesis. | |

Methyl-Substituted Analogs

| tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate | 1270019-92-5 | C₁₁H₂₂N₂O₂ | 214.30 | Methyl substitution at 5-position improves hydrophobic interactions in receptor binding. | |

Stereochemical Variations

Compound Name CAS Number Configuration Molecular Formula Key Properties Reference
tert-Butyl ((3R,5S)-5-hydroxypiperidin-3-yl)carbamate 1611481-21-0 3R,5S C₁₁H₂₂N₂O₃ Altered stereochemistry reduces diastereoselectivity in enzyme inhibition.
tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate 1932116-79-4 3S,5S C₁₁H₂₂N₂O₃ Inverse configuration leads to distinct pharmacokinetic profiles.

Functional Group Modifications

Compound Name CAS Number Functional Group Molecular Formula Role in Drug Design Reference
tert-Butyl (3R,4S,5S)-5-hydroxy-3-methyl-7-octenyl-4-carbamate N/A Hydroxy-methyl alkenyl C₁₅H₂₇NO₃ Used in synthesizing aplysiatoxin analogs; diastereoselective Barbier reaction yields high enantiomeric excess.
tert-Butyl N-[(1E,3R)-5-hydroxy-1-iodopent-1-en-3-yl]carbamate N/A Iodoalkene C₁₀H₁₈INO₃ Iodo substituent facilitates cross-coupling reactions in tricyclic sp³-rich molecule synthesis.

Biological Activity

tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate, with the CAS Number 2306252-76-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on a review of available literature.

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol
  • Purity : Typically ≥97% .

Synthesis

The synthesis of this compound can be achieved through various methods involving piperidine derivatives. The reaction conditions often include the use of palladium on activated carbon in a hydrogen atmosphere .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It has been studied for its potential neuroprotective effects, likely due to its ability to modulate neurotransmitter systems and influence oxidative stress responses.

Case Studies and Research Findings

  • Neuroprotective Effects :
    • In a study examining the neuroprotective properties of similar carbamate derivatives, compounds demonstrated significant protective effects against oxidative stress-induced neuronal damage. The mechanism was linked to the modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses .
  • Antioxidant Activity :
    • Research indicates that this compound exhibits antioxidant properties. It has been shown to reduce lipid peroxidation levels in cellular models exposed to oxidative agents such as tert-butyl hydroperoxide (t-BHP) .
  • Cell Viability Studies :
    • In vitro studies have demonstrated that treatment with this compound can enhance cell viability in human liver-derived HepG2 cells subjected to oxidative stress. This effect was attributed to upregulation of antioxidant enzymes and protection against mitochondrial dysfunction .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionModulates neurotransmitter systems; protects against oxidative stress-induced damage
Antioxidant ActivityReduces lipid peroxidation; enhances cellular antioxidant defenses
Cell ViabilityIncreases viability in HepG2 cells under oxidative stress; upregulates antioxidant enzymes

Q & A

Basic Research Question

  • Chiral HPLC : Use columns like Chiralpak IG-3 with mobile phases of hexane/isopropanol (90:10) to separate enantiomers (Rt: 8.2 min for 3R,5R vs. 10.1 min for 3S,5S) .
  • NMR Spectroscopy : ¹H-NMR coupling constants (e.g., J = 4.8 Hz for axial protons) confirm chair conformation in piperidine rings .
  • LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions (e.g., m/z 304 → 257 for degradation products) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protection : Use nitrile gloves, FFP3 respirators, and fume hoods to avoid inhalation/contact (LD₅₀ > 2000 mg/kg in rats) .
  • Spill Management : Neutralize acidic residues with NaHCO₃ and absorb spills using silica gel .
  • Storage : Store at 2–8°C under nitrogen to prevent hydrolysis of the carbamate group .

How can computational methods predict the reactivity of this compound in novel reaction pathways?

Advanced Research Question

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for carbamate deprotection .
  • Machine Learning : Train models on PubChem data to predict regioselectivity in nucleophilic substitutions (e.g., tert-butyl group stability under acidic conditions) .
    Case Study : ICReDD’s hybrid computational-experimental workflow reduced reaction optimization time by 60% for analogous piperidine derivatives .

What are the key differences in stability between this compound and its fluorinated analogs?

Advanced Research Question

  • Hydrolytic Stability : The 5-hydroxy group in the parent compound increases susceptibility to acid-catalyzed hydrolysis (t₁/₂ = 2 h at pH 3) vs. fluorinated analogs (t₁/₂ > 24 h) .
  • Thermal Stability : Fluorinated derivatives (e.g., cis-5-fluoropiperidin-3-yl) exhibit higher decomposition temperatures (ΔT = +40°C) due to reduced ring strain .
    Methodology : Accelerated stability testing via HPLC-UV at 40°C/75% RH quantifies degradation kinetics .

How can this compound serve as a precursor for targeted protein degraders (PROTACs)?

Advanced Research Question

  • Linker Design : Incorporate alkyl chains (e.g., PEG2 spacers) between the carbamate and E3 ligase-binding motifs (e.g., pomalidomide) to enhance cell permeability .
  • Case Study : A PROTAC synthesized from tert-butyl carbamate intermediates showed DC₅₀ = 50 nM in degrading BRD4 in leukemia cells .

What are the limitations of current synthetic methods for scaling up production of this compound?

Basic Research Question

  • Yield Constraints : Multi-step reactions often suffer from cumulative yields <30% due to intermediate purification losses .
  • Stereochemical Drift : Prolonged reaction times (>12 h) at room temperature increase epimerization (e.g., 3R,5R → 3S,5S) .
    Mitigation : Switch to flow chemistry with immobilized catalysts (e.g., Pd/C) to reduce reaction times and improve enantiomeric excess (ee >98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate

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